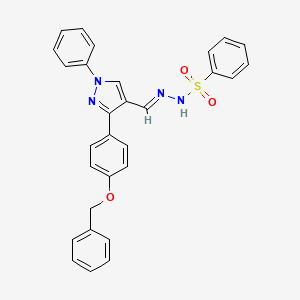
N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring. The pyrazole ring is linked to a benzenesulfonohydrazide moiety through a methylene bridge. The intricate structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
作用机制
The mechanism of action of N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- N’-((3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)methylene-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide
Uniqueness
The uniqueness of N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide lies in its specific structural features, such as the benzyloxy group and the pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
生物活性
N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis
The compound is synthesized through a multi-step reaction involving the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. The reaction typically involves the formation of an imine followed by hydrazone formation, leading to the final sulfonohydrazide structure.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In one study, various synthesized pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound showed inhibition zones ranging from 21 mm to 26 mm against Staphylococcus aureus and Streptococcus dermatitis .
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| 9b | 26 | S. aureus |
| 14 | 25 | S. dermatitis |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrate that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .
Antioxidant Properties
The antioxidant activity of this compound class is also noteworthy. Pyrazole derivatives have shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for their potential application in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Antimicrobial Study : A study conducted on synthesized pyrazole derivatives revealed that specific modifications to the benzyloxy group significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives had electron-withdrawing groups at the meta-position .
- Anticancer Research : A comparative analysis of various pyrazole derivatives indicated that those with a benzenesulfonohydrazide moiety exhibited superior anticancer activity compared to their counterparts lacking this functional group. The study concluded that structural modifications could lead to improved efficacy against cancer cell lines .
- Antioxidant Evaluation : In a recent evaluation, compounds similar to this compound demonstrated significant free radical scavenging ability, suggesting their potential use in therapeutic applications aimed at reducing oxidative stress .
属性
CAS 编号 |
765908-82-5 |
|---|---|
分子式 |
C29H24N4O3S |
分子量 |
508.6 g/mol |
IUPAC 名称 |
N-[(E)-[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C29H24N4O3S/c34-37(35,28-14-8-3-9-15-28)32-30-20-25-21-33(26-12-6-2-7-13-26)31-29(25)24-16-18-27(19-17-24)36-22-23-10-4-1-5-11-23/h1-21,32H,22H2/b30-20+ |
InChI 键 |
JDDBYUSATJLUEV-TWKHWXDSSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3/C=N/NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=NNS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















